Anlotinib
Overview
Description
Anlotinib is a novel oral tyrosine kinase inhibitor that targets multiple receptors involved in tumor growth and angiogenesis. It is particularly effective against vascular endothelial growth factor receptors, fibroblast growth factor receptors, platelet-derived growth factor receptors, and c-kit . This compound has shown promising results in treating various cancers, including non-small cell lung cancer, soft tissue sarcoma, medullary thyroid carcinoma, and metastatic renal cell carcinoma .
Mechanism of Action
Target of Action
Anlotinib is a novel, orally administered tyrosine kinase inhibitor that primarily targets vascular endothelial growth factor receptor (VEGFR) , fibroblast growth factor receptor (FGFR) , platelet-derived growth factor receptors (PDGFR) , and c-kit . These targets play crucial roles in cell proliferation, cell growth, cell migration, cell differentiation, and apoptosis .
Mode of Action
This compound interacts with its targets by inhibiting their activity, which leads to the attenuation of tumor cell growth, angiogenesis, and anti-apoptotic effects . It has been shown to inhibit VEGF/PDGF-BB/FGF-2-induced cell migration, angiogenesis, and capillary-like tube formation in endothelial cells .
Biochemical Pathways
The primary biochemical pathways affected by this compound are those mediated by its targets: VEGFR, FGFR, PDGFR, and c-kit. These pathways are involved in intracellular tyrosine phosphorylation and intracellular signaling . By inhibiting these pathways, this compound can disrupt vital physiological processes such as cell proliferation, cell growth, cell migration, cell differentiation, and apoptosis .
Pharmacokinetics
The pharmacokinetics of this compound show that it has long elimination half-lives and significant accumulation during multiple oral doses . This suggests that this compound has good bioavailability and can maintain effective concentrations in the body for a prolonged period.
Result of Action
The molecular and cellular effects of this compound’s action include significant inhibition of cell viability, induction of G2/M phase arrest, and apoptosis in various cell lines . In vivo, this compound also demonstrated a strong anti-tumor effect at doses that are well-tolerated .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, brain metastasis has been identified as an independent predictor of progression-free survival in NSCLC patients receiving this compound . Additionally, the presence of certain genetic mutations, previous therapies, and the presence of liver metastasis can also influence the efficacy of this compound .
Biochemical Analysis
Biochemical Properties
Anlotinib interacts with several enzymes and proteins, primarily through its inhibition of tyrosine kinases. It targets VEGFR2/3, FGFR1-4, PDGFR α/β, and c-kit . These interactions play a crucial role in intracellular tyrosine phosphorylation and signaling, affecting vital physiological processes such as cell proliferation, growth, migration, differentiation, and apoptosis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits cell migration and the formation of capillary-like tubes induced by VEGF/PDGF-BB/FGF-2 in endothelial cells . Furthermore, it significantly suppresses VEGF/PDGF-BB/FGF-2-induced angiogenesis in vitro and in vivo . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. It inhibits the activation of VEGFR2, PDGFRβ, and FGFR1, as well as downstream ERK signaling . This inhibition suppresses tumor cell growth, angiogenesis, and anti-apoptotic effects .
Temporal Effects in Laboratory Settings
Over time, this compound has demonstrated a promising efficacy in the first-line setting, showing manageable toxicities and encouraging efficacy . It has also shown a good pharmacokinetic profile with rapid absorption, long half-life, and extensive hepatic metabolism .
Dosage Effects in Animal Models
In animal models, effective low-dose this compound treatments induced durable tumor vascular normalization and improved anti-PD-1 therapy in both short- and long-term treatment regimens . It was found that a relatively low-dose of this compound was sufficient to achieve maximum antitumor effects with fewer side effects compared with a high-dose .
Metabolic Pathways
This compound modulates host lipid metabolism through multiple pathways . It also exerts a significant impact on lipid metabolism in cancer cells by regulating key transcription factors and metabolic enzymes . In addition, these findings suggest lipid metabolism is implicated in this compound sensitivity .
Transport and Distribution
This compound is orally administered and shows a good pharmacokinetic profile with rapid absorption . It is extensively metabolized in the liver . The major metabolic pathways include oxidative deamination to M2, mono-oxidation to M1, and the formation of M30 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Anlotinib is synthesized through a multi-step process involving the formation of key intermediates and their subsequent coupling reactions. The synthetic route typically involves the preparation of a quinoline derivative, which is then coupled with an indole derivative under specific reaction conditions . The final product is obtained through purification and crystallization steps.
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale manufacturing. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Anlotinib undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its metabolic transformation and biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophilic substitution reactions are facilitated using reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions include various metabolites that retain or modify the biological activity of this compound. These metabolites are crucial for its pharmacokinetic and pharmacodynamic properties .
Scientific Research Applications
Anlotinib has a wide range of scientific research applications:
Comparison with Similar Compounds
Sorafenib: Inhibits multiple kinases involved in tumor growth and angiogenesis but has a broader target profile.
Uniqueness of Anlotinib: this compound is unique due to its lower rate of severe side effects compared to other tyrosine kinase inhibitors. It also has a distinct efficacy profile in treating various cancers, making it a valuable addition to the arsenal of targeted cancer therapies .
Properties
IUPAC Name |
1-[[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinolin-7-yl]oxymethyl]cyclopropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O3/c1-13-9-15-16(27-13)3-4-19(22(15)24)30-18-5-8-26-17-11-21(20(28-2)10-14(17)18)29-12-23(25)6-7-23/h3-5,8-11,27H,6-7,12,25H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMZEXLVHXZPEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2F)OC3=C4C=C(C(=CC4=NC=C3)OCC5(CC5)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1058156-90-3 | |
Record name | Anlotinib | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1058156903 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anlotinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11885 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Catequentinib | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GKF8S4C432 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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